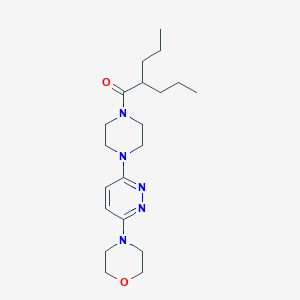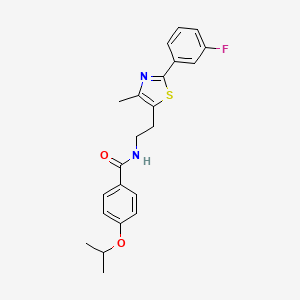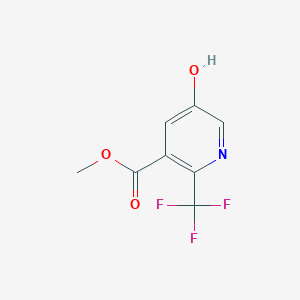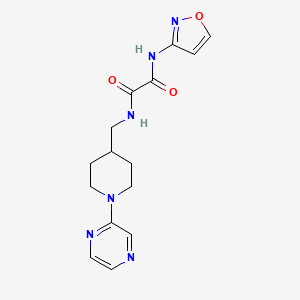![molecular formula C13H25N3O2S B2952008 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380099-77-2](/img/structure/B2952008.png)
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a chemical compound that has garnered significant attention in the scientific community due to its potential application in various research fields. This compound is a thiazolidinone derivative and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may be responsible for the compound's potential application in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments include its potential application in various research fields, including cancer research, antibiotic development, and the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have low toxicity in vitro studies. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research of 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One direction is the further investigation of its mechanism of action, which may provide insight into its potential application in various research fields. Another direction is the optimization of its synthesis method to yield higher purity and yield. Additionally, further studies are needed to determine the potential side effects of this compound and its efficacy in vivo. Finally, the potential application of this compound in the treatment of other diseases, such as Huntington's disease and multiple sclerosis, should be explored.
In conclusion, 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a thiazolidinone derivative that has potential application in various research fields. Its synthesis method has been optimized to yield high purity and yield. This compound has been shown to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. However, further studies are needed to determine its mechanism of action, potential side effects, and efficacy in vivo.
Méthodes De Synthèse
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been synthesized using various methods. One of the most common methods is the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-morpholinothioacetamide in the presence of triethylamine. Another method involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-morpholinothiocarbamoyl chloride in the presence of triethylamine. These methods have been optimized to yield high purity 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea.
Applications De Recherche Scientifique
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been extensively studied for its potential application in various research fields. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer research. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S/c1-2-14-12(17)15-11-13(3-9-19-10-4-13)16-5-7-18-8-6-16/h2-11H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKWRLZUOLYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCSCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)





![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)





